
4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
概要
説明
4-(Dimethoxymethyl)-2-(methylthio)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a dimethoxymethyl group at the 4-position and a methylthio group at the 2-position
科学的研究の応用
4-(Dimethoxymethyl)-2-(methylthio)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
将来の方向性
作用機序
Target of Action
The primary target of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine is dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway .
Mode of Action
This compound interacts with DHODH, inhibiting its function . This interaction disrupts the normal function of the enzyme, leading to changes in the pyrimidine biosynthesis pathway .
Biochemical Pathways
The inhibition of DHODH disrupts the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of pyrimidine, a key component of DNA. The disruption of this pathway can have significant downstream effects, potentially affecting cellular processes that rely on DNA synthesis.
Result of Action
The inhibition of DHODH by this compound leads to a disruption in the pyrimidine biosynthesis pathway . This can result in a decrease in the synthesis of DNA, potentially affecting various cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with dimethoxymethylating and methylthiolating agents. One common method involves the use of dimethoxymethane and methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-(Dimethoxymethyl)-2-(methylthio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles like amines, thiols, or alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
類似化合物との比較
4-(Dimethoxymethyl)-2-(methylthio)pyrimidine can be compared with other pyrimidine derivatives such as:
4-(Methoxymethyl)-2-(methylthio)pyrimidine: Similar structure but with a single methoxy group, which may affect its reactivity and binding properties.
4-(Dimethoxymethyl)-2-(ethylthio)pyrimidine: Substitution of the methylthio group with an ethylthio group, potentially altering its chemical and biological properties.
4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine: Oxidation of the methylthio group to a sulfonyl group, which can significantly change its reactivity and applications.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the resulting chemical and biological properties.
特性
IUPAC Name |
4-(dimethoxymethyl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-11-7(12-2)6-4-5-9-8(10-6)13-3/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYFBMBIEDVSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572486 | |
| Record name | 4-(Dimethoxymethyl)-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180869-36-7 | |
| Record name | 4-(Dimethoxymethyl)-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
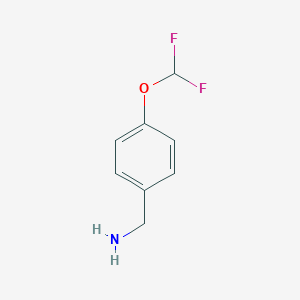
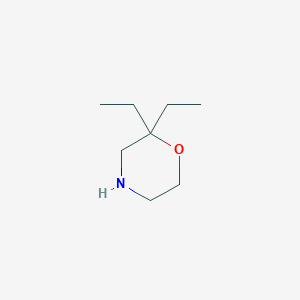
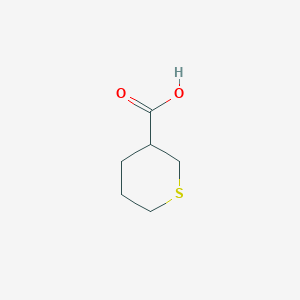



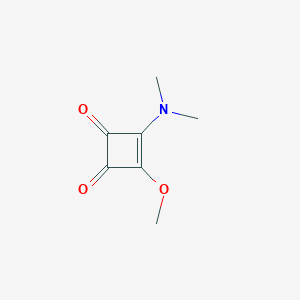
![1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B61107.png)
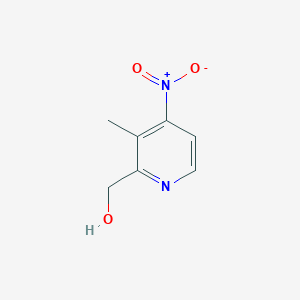
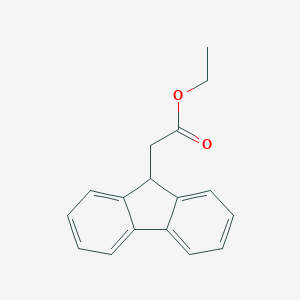
![[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane fumarate salt](/img/structure/B61114.png)
![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B61116.png)


